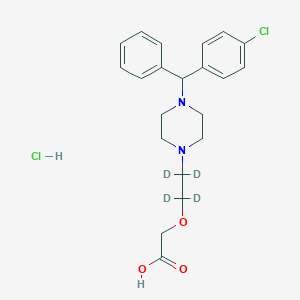

Cetirizine D4

Vue d'ensemble

Description

Cetirizine-d4 is a deuterium labeled Cetirizine. Cetirizine, a second-generation antihistamine and the carboxylated metabolite of hydroxyzine, is a specific, orally active and long-acting histamine H1-receptor antagonist . It has antiallergic properties and inhibits eosinophil chemotaxis during the allergic response .

Synthesis Analysis

Cetirizine D4 can be quantified by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). The compound is isolated from human plasma by protein precipitation using acetonitrile. This compound is used as an internal standard . The synthesis of cetirizine involves replacing the scaffold on the cetirizine moiety using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular formula of this compound is C21H27Cl3N2O3 .Chemical Reactions Analysis

A multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for the quantification of cetirizine. The compound was isolated from human plasma by protein precipitation using acetonitrile. This compound was used as an internal standard .Physical and Chemical Properties Analysis

This compound has a molecular weight of 392.9 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 8 .Applications De Recherche Scientifique

Quantification de la cétirizine par LC-MS/MS

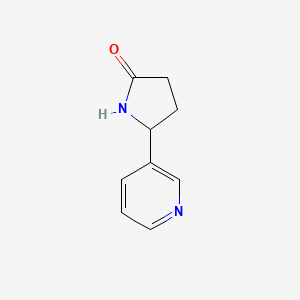

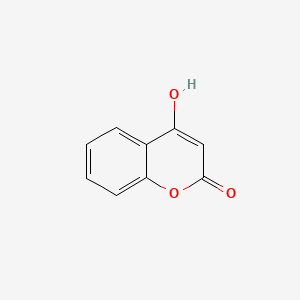

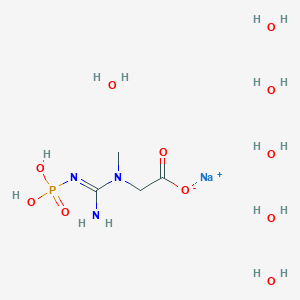

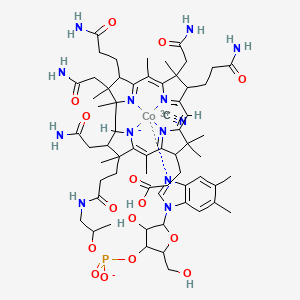

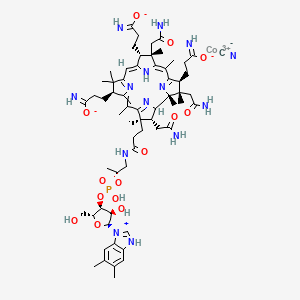

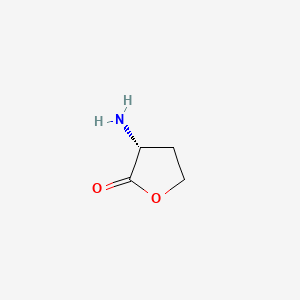

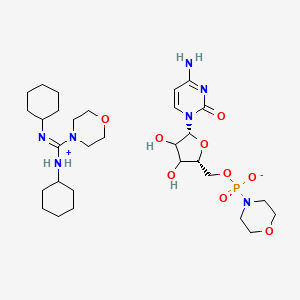

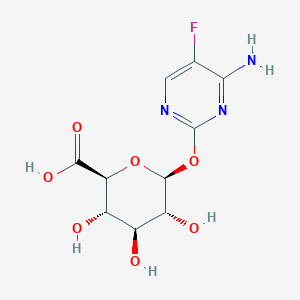

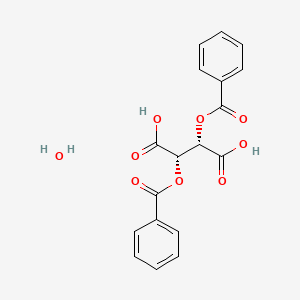

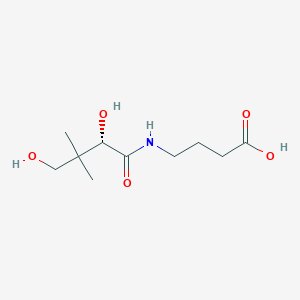

“Cetirizine D4” est largement utilisée comme étalon interne dans la quantification de la cétirizine {svg_1} {svg_2}. Le composé est isolé du plasma humain par précipitation des protéines à l'aide d'acétonitrile {svg_3} {svg_4}. Une méthode LC/MS/MS basée sur la surveillance des réactions multiples (MRM) et l'ionisation par électronébulisation en mode positif est décrite pour cette quantification {svg_5} {svg_6}.

Procédure expérimentale : Les conditions chromatographiques sont obtenues en utilisant une colonne C18 et un mélange d'acétate d'ammonium, d'eau et de méthanol comme phase mobile {svg_7}. Les MRM pour la cétirizine sont 389,26→165,16, 201,09, et pour la cétirizine d4, elles sont 393,09→165,15, 201,10 {svg_8}. Les courbes d'étalonnage sont construites en traçant le rapport des aires de pic de la transition MRM de l'analyte à celle de l'étalon interne marqué en fonction de la concentration {svg_9}.

Cette méthode offre une approche simple, rapide et très sensible pour la mesure de la cétirizine, faisant de “this compound” un élément crucial dans cette application de recherche scientifique {svg_10}.

Mécanisme D'action

Target of Action

Cetirizine D4, like its parent compound Cetirizine, is a selective antagonist of the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, and its inhibition can alleviate symptoms of allergies.

Mode of Action

This compound exerts its effects by selectively inhibiting peripheral H1 receptors . This inhibition prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway. By blocking the H1 receptor, this compound prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and promotion of immune cell activity . This results in the alleviation of allergy symptoms.

Pharmacokinetics

Cetirizine is minimally metabolized and has an elimination half-life of approximately 8 hours . It is also 91% protein-bound and has a small volume of distribution . The pharmacokinetics of Cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of allergy symptoms. By blocking the H1 receptor, this compound prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study conducted in an environmental exposure unit, Cetirizine 10 mg/day was found to be significantly more effective than loratadine 10 mg/day in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can vary depending on the allergen load in the environment.

Safety and Hazards

Orientations Futures

Cetirizine, including its D4 variant, has been safely used over-the-counter for many years. In 2019, IV cetirizine was approved for the treatment of acute urticaria. This approval has led to a changing landscape of IV antihistamines for the treatment of histamine-mediated conditions . Future research may focus on the development of clinically advantageous H1 antihistamines with the aid of molecular techniques .

Analyse Biochimique

Biochemical Properties

Cetirizine D4 functions as a selective antagonist of the histamine H1 receptor. By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic responses. This compound interacts with various biomolecules, including histamine receptors on the surface of cells, eosinophils, and other immune cells. These interactions result in the inhibition of histamine-induced effects such as vasodilation, increased vascular permeability, and chemotaxis of eosinophils .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those involved in allergic responses. It inhibits the recruitment and activation of eosinophils, which are key players in allergic inflammation. Additionally, this compound reduces the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, thereby limiting the migration of immune cells to sites of inflammation . This compound also modulates cell signaling pathways, including those involving leukotrienes and cytokines, which play roles in the inflammatory response.

Molecular Mechanism

The primary mechanism of action of this compound involves its selective binding to histamine H1 receptors. By occupying these receptors, this compound prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions. This binding is competitive and reversible, allowing this compound to effectively block histamine-induced responses without permanently altering receptor function . Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from mast cells and basophils .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, maintaining its efficacy for extended periods. Its activity can diminish with prolonged exposure to light and heat. In vitro studies have shown that this compound retains its antihistamine activity for several hours after administration, with a gradual decline in effectiveness as the compound is metabolized and excreted . Long-term studies indicate that this compound does not accumulate in tissues, reducing the risk of chronic toxicity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces histamine-induced wheal and flare reactions without causing significant sedation or other adverse effects . At higher doses, some animals may exhibit mild sedation and gastrointestinal disturbances. The threshold for these adverse effects is generally higher than the therapeutic dose, indicating a wide margin of safety for this compound .

Metabolic Pathways

This compound undergoes minimal metabolism in the body, with the majority of the compound being excreted unchanged in the urine. This limited metabolism reduces the risk of drug-drug interactions and ensures consistent pharmacokinetic profiles . The primary metabolic pathway involves O-dealkylation, resulting in the formation of a minor metabolite that is also excreted in the urine . The stability of this compound in the body allows for predictable and reliable dosing in both clinical and research settings.

Transport and Distribution

This compound is well-absorbed after oral administration and is widely distributed throughout the body. It crosses the blood-brain barrier to a limited extent, which minimizes central nervous system side effects such as sedation . The compound is transported in the bloodstream primarily bound to plasma proteins, which facilitates its distribution to target tissues. This compound is also actively transported by P-glycoprotein, which limits its accumulation in the brain and other sensitive tissues .

Subcellular Localization

Within cells, this compound is primarily localized to the cytoplasm and cell membrane, where it interacts with histamine H1 receptors. The compound does not appear to accumulate in specific organelles, which reduces the risk of intracellular toxicity . Post-translational modifications do not significantly affect the localization or function of this compound, allowing it to maintain its activity across different cell types and conditions.

Propriétés

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGNDCPOVPBA-AKJKYJKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-27-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What analytical technique is used to quantify Cetirizine in the study?

A1: The study utilizes High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for Cetirizine quantification. [] This technique is highly sensitive and specific, making it suitable for accurately measuring drug concentrations in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.